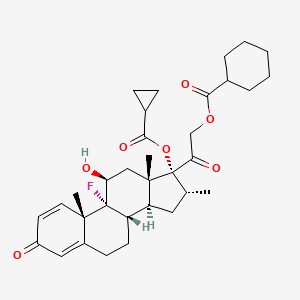
Dexamethasone cipecilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dexamethasone cipecilate, also known as NS-126, is a novel, highly lipophilic anti-inflammatory corticosteroid. NS-126 is a long-acting intranasal corticosteroid and a promising therapeutic agent for allergic rhinitis.
科学的研究の応用
Dexamethasone cipecilate is a synthetic corticosteroid primarily used to treat allergic rhinitis . Its effectiveness stems from its active metabolite, DX-17-CPC, which forms after intranasal administration . Research indicates that this compound offers sustained local efficacy, making it suitable for once-daily use in managing allergic rhinitis .
Scientific Research Applications
Pharmacology and Metabolism
this compound (DX-CP) is a synthetic corticosteroid with the chemical name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate . The pharmacological action of DX-CP is mainly attributed to its active de-esterified metabolite, DX-17-CPC . In vitro studies on human liver microsomes and S9 fractions show that DX-17-CPC is the primary metabolite . Additionally, two epoxide metabolites, UK1 and UK2, have been identified in liver S9, with only UK1 detected in liver microsomes, suggesting the involvement of cytosolic enzymes in UK2 formation . In human nasal mucosa, DX-CP is mainly converted to DX-17-CPC via carboxylesterase-2 (CES2) .
Clinical Studies
Clinical trials have demonstrated the efficacy and safety of this compound in treating allergic rhinitis . A study involving patients with perennial allergic rhinitis showed that once-daily administration of this compound effectively suppresses nasal symptoms . Specifically, 200 μg of this compound or a placebo was administered once daily for seven days, with efficacy evaluated 23 hours post-dose each day . The results indicated a significant difference between the this compound group (69.2%) and the placebo group (15.4%) in the percentage of patients experiencing sustained efficacy over 24 hours (p = 0.015) .
Impact on Circadian Clock
Research in mice suggests that glucocorticoids, including this compound, can influence the nasal circadian clock .
Data Table: this compound Overview
Case Studies
Efficacy in Allergic Rhinitis Patients
In a randomized, placebo-controlled, double-blind study, 28 patients with perennial allergic rhinitis were administered either 200 μg of this compound or a placebo once daily for 7 days . The efficacy was evaluated based on the suppression of immediate nasal symptoms 23 hours after each dose. The results showed that this compound had a significantly higher percentage of patients with efficacy lasting for 24 hours compared to the placebo group .
特性
CAS番号 |
132245-57-9 |
|---|---|
分子式 |
C33H43FO7 |
分子量 |
570.7 g/mol |
IUPAC名 |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C33H43FO7/c1-19-15-25-24-12-11-22-16-23(35)13-14-30(22,2)32(24,34)26(36)17-31(25,3)33(19,41-29(39)21-9-10-21)27(37)18-40-28(38)20-7-5-4-6-8-20/h13-14,16,19-21,24-26,36H,4-12,15,17-18H2,1-3H3/t19-,24+,25+,26+,30+,31+,32+,33+/m1/s1 |
InChIキー |
JPTKVJWWVFLEJL-GVPGRCOTSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dexamethasone cipecilate; NS-126; NS 126; NS126. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















